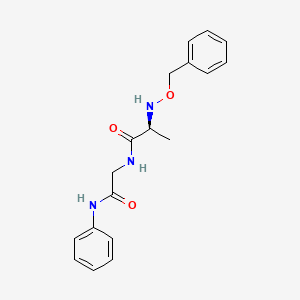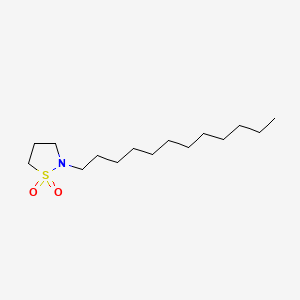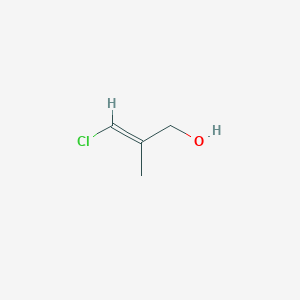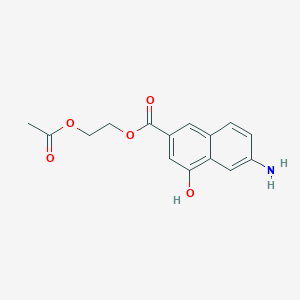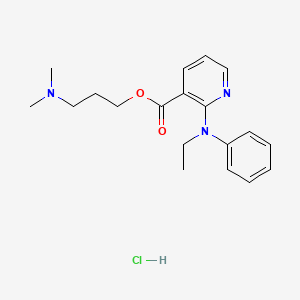
3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, an ethylphenylamino group, and a dimethylaminopropyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Ethylphenylamino Group: This step involves the reaction of the pyridine ring with an ethylphenylamine derivative under specific conditions, such as the use of a catalyst and controlled temperature.
Esterification: The final step involves the esterification of the carboxylic acid group with 3-(dimethylamino)propyl alcohol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride is unique due to the presence of the ethylphenylamino and dimethylaminopropyl ester groups, which confer distinct chemical properties and potential biological activities compared to other pyridinecarboxylic acids .
Properties
CAS No. |
75449-67-1 |
|---|---|
Molecular Formula |
C19H26ClN3O2 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 2-(N-ethylanilino)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-4-22(16-10-6-5-7-11-16)18-17(12-8-13-20-18)19(23)24-15-9-14-21(2)3;/h5-8,10-13H,4,9,14-15H2,1-3H3;1H |
InChI Key |
ITEBQDGATNFYHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=C(C=CC=N2)C(=O)OCCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



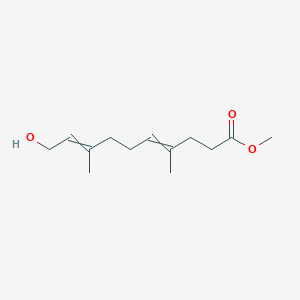

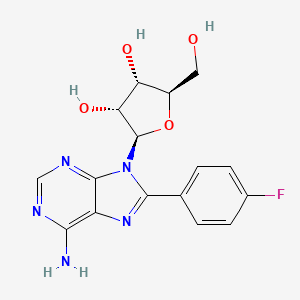
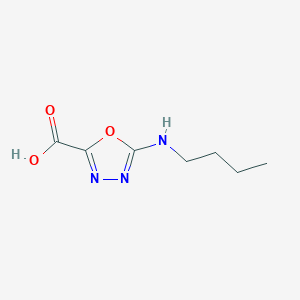
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
